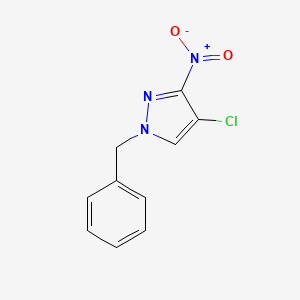

1-Benzyl-4-chloro-3-nitropyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-chloro-3-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c11-9-7-13(12-10(9)14(15)16)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFAHRHMRNWOCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 4 Chloro 3 Nitropyrazole and Its Advanced Precursors

1 Nitration of the Pyrazole Ring

The introduction of a nitro group onto the pyrazole ring is a critical step in the synthesis of this compound. This can be accomplished through direct nitration or a rearrangement reaction.

Direct nitration of pyrazoles can be a challenging process due to the sensitivity of the ring to oxidative degradation and the potential for the formation of multiple isomers. However, various nitrating agents and conditions have been developed to achieve this transformation.

Commonly, a mixture of concentrated or fuming nitric acid with concentrated sulfuric acid is employed for the nitration of five-membered heterocycles like pyrazoles. semanticscholar.orgumich.edu Another effective nitrating system is a mixture of nitric acid and acetic anhydride (B1165640). semanticscholar.orgumich.edu The use of nitric acid in trifluoroacetic anhydride has also been reported to afford mononitro derivatives of various five-membered heterocycles, including pyrazoles, in moderate yields. semanticscholar.orgresearchgate.net For instance, the nitration of pyrazole with nitric acid/trifluoroacetic anhydride can yield 3,4-dinitropyrazole. semanticscholar.org Similarly, N-methylpyrazole, when subjected to the same conditions, produces the 3-nitro product. semanticscholar.org

The choice of nitrating agent can significantly influence the regioselectivity of the reaction. For example, the nitration of 3,5-dimethylpyrazole (B48361) with nitric acid/trifluoroacetic anhydride yields exclusively 3,5-dimethyl-4-nitropyrazole. semanticscholar.org In some cases, nitration can lead to the formation of N-nitro pyrazoles, which can be subsequently rearranged to C-nitro pyrazoles. semanticscholar.org

A versatile and powerful N-nitropyrazole nitrating reagent, 5-methyl-1,3-dinitro-1H-pyrazole, has been identified for the mild and scalable nitration of a broad range of (hetero)arenes. acs.org This reagent acts as a controllable source of the nitronium ion. acs.org

A method for preparing 3,4-dinitropyrazole involves the nitration of 3-nitropyrazole with a mixed acid of concentrated sulfuric acid and concentrated nitric acid. google.com

Table 1: Direct Nitration Methods for Pyrazole Systems

| Starting Material | Nitrating Agent/Conditions | Product(s) | Yield | Reference |

| Pyrazole | Nitric acid/trifluoroacetic anhydride | 3,4-Dinitropyrazole | 41% | semanticscholar.org |

| N-Methylpyrazole | Nitric acid/trifluoroacetic anhydride | 3-Nitro-N-methylpyrazole | 65% | semanticscholar.org |

| 3,5-Dimethylpyrazole | Nitric acid/trifluoroacetic anhydride | 3,5-Dimethyl-4-nitropyrazole | 76% | semanticscholar.org |

| Naphthalene | 5-Methyl-1,3-dinitro-1H-pyrazole, Cu(OTf)₂, MeCN, 80°C | 1-Nitronaphthalene | 9-35% (depending on N-nitropyrazole substituent) | acs.org |

| 3-Nitropyrazole | Concentrated H₂SO₄, Concentrated HNO₃ | 3,4-Dinitropyrazole | - | google.com |

Yields are as reported in the cited literature and may vary based on specific reaction conditions.

An alternative to direct C-nitration is the thermal rearrangement of N-nitropyrazoles. This method involves the initial N-nitration of the pyrazole ring, followed by heating to induce migration of the nitro group from the nitrogen to a carbon atom of the ring. This process is often an uncatalyzed, intramolecular thermal rearrangement. nih.govresearchgate.net

The synthesis of 3-nitropyrazole (3-NP) can be achieved through a two-step reaction involving the nitration of pyrazole to yield N-nitropyrazole, which then undergoes rearrangement in an organic solvent to produce 3-NP. nih.gov Suitable nitrating agents for the initial step include HNO₃/H₂SO₄ or HNO₃/Ac₂O/HAc. nih.gov The subsequent rearrangement can be carried out in solvents like anisole (B1667542), n-octanol, or benzonitrile. nih.gov For example, dissolving N-nitropyrazole in anisole and heating at 145°C for 10 hours has been reported to yield 3-NP. nih.gov

The thermal rearrangement of 1-nitropyrazole (B188897) at 140°C leads to the formation of 3(5)-nitropyrazole. researchgate.net This rearrangement is believed to proceed through a nih.govacs.org sigmatropic shift of the nitro group. acs.org The study of the thermal rearrangement of substituted N-nitropyrazoles, such as 3-methyl-1-nitropyrazole and 5-methyl-1-nitropyrazole, has provided further insight into the mechanism and regioselectivity of this reaction. researchgate.net

Table 2: Thermal Rearrangement of N-Nitropyrazoles

| Starting Material | Solvent/Conditions | Product(s) | Yield | Reference |

| N-Nitropyrazole | Anisole, 145°C, 10 h | 3-Nitropyrazole | - | nih.gov |

| N-Nitropyrazole | Benzonitrile | 3-Nitropyrazole | - | nih.gov |

| 1-Nitropyrazole | 140°C | 3(5)-Nitropyrazole | - | researchgate.net |

| 3-Methyl-1-nitropyrazole | Thermal | 3(5)-Methyl-5(3)-nitropyrazole | - | researchgate.net |

| 5-Methyl-1-nitropyrazole | Thermal | 3(5)-Methyl-4-nitropyrazole | 93% | researchgate.net |

Yields are as reported in the cited literature and may vary based on specific reaction conditions.

2 Introduction of Halogen Functionality on Pyrazole Cores

The introduction of a chlorine atom at the 4-position of the pyrazole ring is a key step in the synthesis of this compound.

The regioselective chlorination of pyrazoles at the C4 position can be achieved using various chlorinating agents. A common method involves the reaction of a pyrazole having a hydrogen at the 4-position with hypochloric acid or its salts. google.com This reaction is typically carried out in the substantial absence of carboxylic acid and in a suitable solvent at temperatures ranging from -20°C to +70°C. google.com

Another approach is the use of N-chlorosuccinimide (NCS) for the chlorination of pyrazoles. For instance, the chlorination of certain pyrazole derivatives with NCS can lead to the formation of the corresponding 4-chloropyrazole. acs.org

A solvent-free, rapid, and operationally simple method for the chlorination of pyrazoles at the 4-position utilizes trichloroisocyanuric acid (TCCA). rsc.org This mechanochemical approach is high-yielding and avoids the need for column chromatography. rsc.org The mechanism is suggested to be an electrophilic aromatic substitution. rsc.org

The direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS, where X = Cl, Br, I) at room temperature provides an efficient route to 4-halogenated pyrazole derivatives. beilstein-archives.org In this protocol, DMSO can act as both a catalyst and a solvent. beilstein-archives.org

The synthesis of 4-chloropyrazole-based pyridine (B92270) derivatives has also been reported, highlighting the importance of the 4-chloropyrazole moiety in the development of fungicidal candidates. acs.org Additionally, 4-chloropyrazole has been used as a ligand in the synthesis of energetic coordination compounds. rsc.org

Chemical Reactivity and Transformational Pathways of 1 Benzyl 4 Chloro 3 Nitropyrazole

Reactions at the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the chemical behavior of the pyrazole (B372694) ring. It can undergo reduction to various nitrogen-containing functionalities or be displaced by strong nucleophiles.

The reduction of the nitro group is a common and synthetically useful transformation. Aromatic nitro compounds can be reduced to their corresponding amines using various reagents. niscpr.res.inwikipedia.org This conversion is significant as the resulting amino group serves as a versatile handle for further functionalization.

Commonly employed methods for the reduction of aromatic nitro groups include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.org Chemical reducing agents are also widely used. For instance, metals such as iron, zinc, or tin in acidic media are effective for this transformation. niscpr.res.inwikipedia.org A combination of sodium borohydride (B1222165) with transition metal complexes, such as Ni(PPh3)4, has been shown to reduce nitroaromatic compounds to their corresponding amines. jsynthchem.com Furthermore, trichlorosilane (B8805176) in the presence of an organic base provides a metal-free method for the reduction of both aromatic and aliphatic nitro groups. google.comorganic-chemistry.org

Depending on the reducing agent and reaction conditions, the reduction of a nitro group can also yield other nitrogen-containing functionalities like hydroxylamines or azo compounds. wikipedia.org For example, the use of zinc metal in aqueous ammonium (B1175870) chloride can lead to the formation of aryl hydroxylamines. wikipedia.org

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Product | Reference |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Amine | wikipedia.org |

| Iron in Acetic Acid | Amine | wikipedia.org |

| Zinc Powder and Hydrazine (B178648) Glyoxylate | Amine | niscpr.res.in |

| Sodium Borohydride / Ni(PPh₃)₄ | Amine | jsynthchem.com |

| Trichlorosilane / Organic Base | Amine | google.comorganic-chemistry.org |

| Zinc Metal / Aqueous NH₄Cl | Hydroxylamine | wikipedia.org |

Nucleophilic Displacement of the Nitro Functionality

The nitro group, particularly when positioned on an electron-deficient aromatic ring, can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The leaving ability of the nitro group is often enhanced in the presence of other electron-withdrawing groups on the aromatic nucleus. nih.gov While less common than the displacement of halogens, the nucleophilic displacement of a nitro group can be a valuable synthetic strategy.

For instance, in some heterocyclic systems like nitroimidazoles and 1-substituted 3-nitro-1H-1,2,4-triazoles, the nitro group can be displaced by nucleophiles such as alkoxides. nih.govosi.lv The reaction of 1-substituted 3-nitro-1H-1,2,4-triazoles with ethanolic potassium hydroxide (B78521) has been shown to result in the substitution of the nitro group by an ethoxy group. osi.lv In certain cases, the reaction can be facilitated by protonation of the nitro group, which increases its lability as a leaving group. nih.gov

It is important to note that the success of nitro group displacement is highly dependent on the substrate and the reaction conditions. In many instances, other reaction pathways, such as substitution of other leaving groups or reactions involving other functional groups, may compete.

Reactions at the Chloro Group (C4)

The chlorine atom at the C4 position of the pyrazole ring is a key site for a variety of synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

The chloro group on the electron-deficient pyrazole ring is susceptible to nucleophilic aromatic substitution (SNAr). In this two-step mechanism, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.pub Subsequent elimination of the chloride ion restores the aromaticity of the ring. The presence of the electron-withdrawing nitro group at the C3 position further activates the ring towards nucleophilic attack. pressbooks.pubnih.gov

A wide range of nucleophiles can be employed in SNAr reactions with 4-chloropyrazoles. These include amines, alkoxides, and thiols. For example, reactions with amines would lead to the formation of 4-aminopyrazole derivatives, while reactions with alkoxides or thiols would yield 4-alkoxy or 4-thiopyrazoles, respectively. The reaction conditions, such as the choice of solvent and base, can significantly influence the outcome and selectivity of these reactions. wuxiapptec.comrsc.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds. nih.govresearchgate.net The chloro group at the C4 position of 1-benzyl-4-chloro-3-nitropyrazole serves as an excellent handle for such transformations.

C-C Bond Formation: Suzuki-Miyaura coupling, which involves the reaction of the chloro-pyrazole with an organoboron reagent in the presence of a palladium catalyst and a base, can be used to introduce new aryl or vinyl substituents at the C4 position. researchgate.netresearchgate.net Other C-C coupling reactions like the Heck, Sonogashira, and Stille couplings could also be applicable.

C-N Bond Formation: The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the chloro-pyrazole with amines. nih.gov This reaction provides a direct route to various 4-aminopyrazole derivatives.

C-S Bond Formation: Palladium-catalyzed C-S cross-coupling reactions can be employed to synthesize 4-arylthiopyrazoles by reacting the chloro-pyrazole with thiols.

The choice of the specific palladium catalyst, ligand, base, and solvent is crucial for the success and efficiency of these cross-coupling reactions. mdpi.comnih.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Nucleophile/Reagent | Bond Formed | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | C-C | 4-Arylpyrazole | researchgate.netresearchgate.net |

| Buchwald-Hartwig | Amine | C-N | 4-Aminopyrazole | nih.gov |

| C-S Coupling | Thiol | C-S | 4-Alkyl/Arylthiopyrazole | --- |

Other Halogen-Mediated Transformations (e.g., metal-halogen exchange)

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This transformation is typically achieved using organolithium reagents (e.g., n-butyllithium or t-butyllithium) or Grignard reagents. wikipedia.orgethz.ch The resulting pyrazol-4-yl-metal species can then be reacted with various electrophiles to introduce a wide range of functional groups at the C4 position.

For instance, treating this compound with an organolithium reagent could generate a 4-lithiated pyrazole intermediate. This highly reactive species can then be quenched with electrophiles such as aldehydes, ketones, carbon dioxide, or alkyl halides to afford the corresponding functionalized pyrazoles. The use of i-PrMgCl·LiCl has been shown to be effective for halogen-magnesium exchange in various heterocyclic systems, offering a practical route to Grignard reagents that can participate in subsequent reactions. nih.govresearchgate.net

Reactivity of the Pyrazole Ring System

The pyrazole ring in this compound is electron-deficient, a characteristic that profoundly influences its reactivity towards various chemical reagents.

The reactivity of the pyrazole core in this compound is heavily modulated by the electronic effects of its substituents. The nitro group at the C3 position and the chloro group at the C4 position are both strongly electron-withdrawing.

The nitro group, in particular, exerts a powerful deactivating effect on the ring through both inductive (-I) and resonance (-M) effects, making electrophilic substitution reactions exceptionally difficult. Conversely, this strong electron-withdrawing capacity activates the pyrazole ring for nucleophilic aromatic substitution (SNAr), where the nitro group can facilitate the displacement of a suitable leaving group. researchgate.net The chloro substituent also contributes to the deactivation of the ring towards electrophiles due to its inductive withdrawal. The N1-benzyl group is generally considered a weakly activating, protecting group. The combined effect of these substituents renders the C5 position the most likely, albeit still challenging, site for any potential electrophilic attack, while making the C4-chloro position susceptible to nucleophilic displacement. The nitro group itself can sometimes act as a leaving group in SNAr reactions. researchgate.net

Table 1: Influence of Substituents on the Pyrazole Ring of this compound

| Substituent | Position | Electronic Effect | Influence on Pyrazole Ring |

| **Nitro (-NO₂) ** | C3 | Strong Electron-Withdrawing (-I, -M) | Strong deactivation for electrophilic attack; Strong activation for nucleophilic aromatic substitution (SNAr). researchgate.net |

| Chloro (-Cl) | C4 | Electron-Withdrawing (-I), Weakly Donating (+M) | Deactivation for electrophilic attack; Acts as a leaving group in SNAr reactions. |

| Benzyl (B1604629) (-CH₂Ph) | N1 | Weakly Electron-Donating (Inductive) | Protects the N1 position; Minor electronic influence compared to nitro and chloro groups. |

The substituted pyrazole framework serves as a valuable scaffold for constructing more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing pyrazole core, are a key strategy for expanding molecular diversity. While specific examples starting directly from this compound are not extensively documented, related structures demonstrate the principle effectively.

For instance, pyrazolone (B3327878) derivatives, which are structurally related to the target molecule, can undergo multi-component reactions to form fused systems. A notable example is the base-catalyzed reaction of 1-benzyl-3-(4-pyridyl)-1H-pyrazol-5(4H)-one with an aldehyde (like p-chlorobenzaldehyde) and malononitrile. nih.gov This reaction proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent cyclization to yield a dihydropyrano[2,3-c]pyrazole, a fused bicyclic system. nih.gov This demonstrates how the pyrazole core can act as a foundational element for building annulated products, a pathway theoretically applicable to derivatives of this compound, potentially after transformation of the nitro or chloro groups.

The general field of [3+2]-annulation reactions with nitro-substituted alkenes highlights the utility of the nitro group in forming five-membered rings, suggesting that the nitro-substituted pyrazole could participate in similar cycloaddition pathways under appropriate conditions. chim.it

The pyrazole ring contains two nitrogen atoms, one of which (N2) possesses a lone pair of electrons and can act as a Brønsted-Lowry base, accepting a proton. However, the basicity of the pyrazole ring in this compound is significantly diminished. The potent electron-withdrawing effects of the C3-nitro and C4-chloro groups reduce the electron density on the ring nitrogens, making them much less available for protonation.

This reduced basicity means that strong acidic conditions are required to protonate the pyrazole ring. This has important consequences for its reactivity. Many reactions are acid-catalyzed, and the difficulty in protonating the substrate can lead to slower reaction rates or the need for more forcing conditions. Conversely, the increased acidity of ring protons, particularly at the C5 position, could be exploited in base-mediated reactions, such as deprotonation-metalation sequences, although this would be challenging to achieve selectively. In related systems, electron-acceptor groups on the pyrazole ring have been shown to increase the acidity of N-H protons, a parallel observation to the decreased basicity of the N2 nitrogen in the target compound. nih.gov

Transformations Involving the Benzyl Moiety

The N-benzyl group is not merely a passive protecting group; it can be a site for further functionalization or can be selectively removed to unmask the N-H pyrazole.

The removal of the N-benzyl group is a crucial transformation, yielding the corresponding N-unsubstituted pyrazole, which can be a key intermediate for further synthesis. Several methods exist for this selective de-benzylation.

Catalytic Hydrogenolysis: This is a classic and highly effective method involving the cleavage of the C-N bond using hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). jkchemical.com The reaction is usually clean and high-yielding.

Catalytic Transfer Hydrogenation: For situations where handling gaseous hydrogen is undesirable, catalytic transfer hydrogenation offers a safer alternative. This method uses a hydrogen donor molecule, such as ammonium formate (B1220265) or 1,4-cyclohexadiene, in conjunction with a palladium catalyst to achieve the de-benzylation. jkchemical.com

Oxidative Cleavage: Certain oxidative systems can also effect de-benzylation. For instance, visible-light-driven photoredox catalysis has been employed for the oxidative C-N cleavage of N,N-dibenzylanilines, a strategy that could be adapted for N-benzylpyrazoles. organic-chemistry.org

Enzymatic Deprotection: For highly selective and mild deprotection, enzymatic methods are available. The laccase/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system has been shown to selectively deprotect N-benzyl groups under mild conditions, offering an environmentally benign alternative to traditional chemical methods. rsc.org

Table 2: Comparison of Selective De-benzylation Methods

| Method | Reagents & Conditions | Advantages | Potential Disadvantages |

| Catalytic Hydrogenolysis | H₂, Pd/C, solvent (e.g., EtOH, MeOH) jkchemical.com | High efficiency, clean reaction, well-established. | Requires handling of flammable H₂ gas, may reduce other functional groups (e.g., nitro group). |

| Catalytic Transfer Hydrogenation | Pd/C, H-donor (e.g., ammonium formate, 1,4-cyclohexadiene) jkchemical.com | Avoids H₂ gas, generally mild conditions. | Donor fragments can complicate workup; potential for side reactions. |

| Oxidative Cleavage | Photoredox catalyst, light source; or chemical oxidants. organic-chemistry.org | Can be highly selective, avoids hydrogenation. | May require specific catalysts, potential for over-oxidation. |

| Enzymatic Deprotection | Laccase enzyme, TEMPO, buffer (pH 5). rsc.org | Extremely mild conditions, high selectivity, environmentally friendly. | Enzymes can be expensive and sensitive to conditions (pH, temperature). |

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework and the electronic environment of heteroatoms within a molecule. For 1-Benzyl-4-chloro-3-nitropyrazole, a combination of ¹H, ¹³C, and ¹⁵N NMR, supplemented by two-dimensional techniques, would be employed for a complete structural assignment.

Comprehensive Proton (¹H) NMR Analysis for Structural Confirmation and Connectivity

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₂ (benzyl) | 5.4 - 5.6 | s (singlet) |

| Aromatic-H (benzyl) | 7.2 - 7.5 | m (multiplet) |

| H-5 (pyrazole) | 8.0 - 8.5 | s (singlet) |

Detailed Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Assignment

The ¹³C NMR spectrum provides a definitive count of the unique carbon atoms in the molecule and offers insights into their hybridization and chemical environment. For this compound, ten distinct carbon signals are expected. The benzylic carbon (CH₂) would likely resonate around δ 50-55 ppm. The carbons of the phenyl ring are anticipated in the aromatic region (δ 125-140 ppm). The pyrazole (B372694) ring carbons would have characteristic shifts influenced by the substituents. The C-3 carbon, bearing the nitro group, is expected to be significantly downfield, potentially in the range of δ 145-155 ppm. The C-4 carbon, substituted with a chlorine atom, would also be downfield, likely around δ 110-120 ppm. The C-5 carbon is predicted to be in the region of δ 130-140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₂ (benzyl) | 50 - 55 |

| Aromatic-C (benzyl) | 125 - 140 |

| C-3 (pyrazole) | 145 - 155 |

| C-4 (pyrazole) | 110 - 120 |

| C-5 (pyrazole) | 130 - 140 |

Nitrogen-15 (¹⁵N) NMR for Nitrogen Atom Environments within the Pyrazole Ring and Nitro Group

¹⁵N NMR spectroscopy, while less common, is invaluable for probing the electronic environment of the nitrogen atoms. In this compound, three distinct nitrogen signals are expected. The two nitrogen atoms of the pyrazole ring would exhibit characteristic shifts. The N-1 nitrogen, bonded to the benzyl (B1604629) group, would have a different chemical shift compared to the N-2 nitrogen. Studies on N-substituted pyrazoles suggest these signals would appear in a broad range, influenced by the substitution pattern. nih.gov The nitrogen of the nitro group (NO₂) is anticipated to be significantly downfield, often in the range of δ 350-380 ppm relative to nitromethane, which is a characteristic feature of nitro-substituted aromatic and heteroaromatic compounds.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular fragments.

COSY (Correlation Spectroscopy): This experiment would establish the coupling relationships between protons, primarily confirming the connectivity within the benzyl group's phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the molecule (the CH₂ group, the five CH groups of the phenyl ring, and the C-5 of the pyrazole ring).

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the benzylic protons to the C-1' of the phenyl ring and to the C-5 of the pyrazole ring, as well as from the H-5 proton to the C-3 and C-4 carbons of the pyrazole ring. These correlations are critical for confirming the N-1 benzylation and the substituent positions on the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. A key expected NOE would be between the benzylic protons and the ortho-protons of the benzyl group's phenyl ring, as well as a potential NOE to the H-5 proton of the pyrazole ring, confirming their spatial relationship.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the presence of key functional groups within a molecule.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification (e.g., nitro stretching frequencies)

The IR spectrum of this compound would be dominated by the characteristic absorption bands of the nitro group. Strong asymmetric and symmetric stretching vibrations for the NO₂ group are expected in the regions of 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. Other significant peaks would include C-H stretching vibrations for the aromatic and benzylic protons (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C and C=N stretching vibrations from the aromatic and pyrazole rings in the 1400-1600 cm⁻¹ region, and the C-Cl stretching vibration, which would likely appear in the fingerprint region below 800 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Weak |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1370 | Strong |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium to Strong |

| C-Cl Stretch | < 800 | Medium to Strong |

Raman Spectroscopy Applications for Molecular Vibrations

No specific Raman spectroscopic data for this compound is currently available. This technique would typically be employed to identify characteristic vibrational modes of the pyrazole ring, the nitro group (NO₂), the carbon-chlorine (C-Cl) bond, and the benzyl substituent. The resulting spectrum would provide a unique molecular fingerprint, aiding in structural confirmation and the study of molecular symmetry.

Mass Spectrometry (MS)

There is no published High-Resolution Mass Spectrometry (HRMS) data for this compound. HRMS analysis would be crucial for determining the precise elemental composition of the molecule by providing a highly accurate mass measurement, which can confirm the molecular formula C₁₀H₈ClN₃O₂.

Detailed analysis of the fragmentation pattern of this compound through techniques like tandem mass spectrometry (MS/MS) is not documented. Such an analysis would reveal characteristic fragment ions, providing valuable information about the connectivity of the atoms within the molecule, such as the cleavage of the benzyl group or the loss of the nitro group.

X-ray Crystallography

A crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other crystallographic databases. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state, which would provide precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation.

Computational and Theoretical Investigations of 1 Benzyl 4 Chloro 3 Nitropyrazole

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of computational chemistry, employing the principles of quantum mechanics to model molecules and their interactions. These calculations can range from highly accurate but computationally expensive ab initio methods to more pragmatic approaches like Density Functional Theory (DFT), each offering a unique window into the molecular world.

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. For 1-Benzyl-4-chloro-3-nitropyrazole, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be instrumental in elucidating its fundamental properties. researchgate.net

Geometry optimization would reveal the most stable three-dimensional conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric and electronic interactions between the benzyl (B1604629), chloro, and nitro substituents on the pyrazole (B372694) ring.

Table 1: Representative DFT-Calculated Properties for a Heterocyclic Compound (Note: Data is for (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one, as specific data for this compound is not available in the reviewed literature.)

| Property | Calculated Value | Method/Basis Set |

| Dipole Moment | 4.8670 Debye | B3LYP/6-311G(d,p) |

| Point Group | C1 | B3LYP/6-311G(d,p) |

This table is for illustrative purposes to show the type of data obtained from DFT calculations.

For situations demanding even greater accuracy, ab initio and post-Hartree-Fock methods can be employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation than standard DFT functionals. However, their high computational cost generally limits their application to smaller molecules or for benchmarking the results of more approximate methods.

For this compound, high-accuracy calculations could be used to obtain a very precise energy for the optimized geometry or to investigate specific electronic states. While no specific studies employing these methods on the title compound have been found, they represent the gold standard for computational accuracy and would be a valuable tool for a detailed electronic structure analysis.

The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are powerful interpretive tools that leverage the output of quantum chemical calculations to predict chemical reactivity. nih.gov

The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a significant negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles or for hydrogen bonding. unar.ac.id Conversely, the hydrogen atoms of the benzyl group would exhibit a positive potential. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the orbital from which an electron is most easily donated, while the LUMO is the orbital that most readily accepts an electron. researchgate.net The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of a molecule. nih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. nih.gov

For this compound, the distribution of the HOMO and LUMO would reveal the regions of the molecule most involved in electron donation and acceptance. It is anticipated that the pyrazole ring and the nitro group would be significantly involved in these frontier orbitals.

Table 2: Representative FMO Data for a Heterocyclic Compound (Note: Data is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, as specific data for this compound is not available in the reviewed literature.)

| Orbital | Energy (eV) |

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap | 4.0106 |

This table illustrates the type of data generated from FMO analysis and is based on a related imidazole (B134444) derivative. researchgate.net

Reaction Mechanism Elucidation and Energy Profile Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and the mapping of reaction energy profiles.

For reactions involving this compound, computational methods can be used to explore different possible reaction pathways. By locating the transition state structures and calculating their energies, the activation energy for each pathway can be determined. The pathway with the lowest activation energy is generally the kinetically preferred one.

For example, in cycloaddition reactions, which are common for heterocyclic compounds, DFT calculations can elucidate the concerted or stepwise nature of the mechanism and identify the key transition states. libretexts.org A study on the [3+2] cycloaddition of nitrilimines, for instance, used DFT to show that the reaction is concerted and asynchronous. researchgate.net Similar investigations for reactions involving this compound would provide invaluable mechanistic insights.

Many chemical reactions can yield more than one constitutional isomer (regioisomers) or stereoisomer. Computational chemistry can be a predictive tool for understanding and rationalizing the observed selectivity. By calculating the energies of the transition states leading to the different possible products, the regioselectivity or stereoselectivity of a reaction can be predicted.

In the synthesis of substituted pyrazoles, for instance, the alkylation of a pyrazole ring can occur at different nitrogen atoms, leading to regioisomers. A computational study on the N-substitution of 3-nitropyrazole demonstrated that DFT calculations at the B3LYP/6-31G**(d) level could justify the observed regioselectivity, which was found to be influenced by steric effects. unar.ac.id For this compound, similar computational analyses could predict the most likely outcome of substitution reactions or other transformations, guiding synthetic efforts.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily dictated by the rotation of the benzyl group relative to the pyrazole ring. Understanding these conformational preferences is crucial as they can influence the molecule's packing in the solid state and its interactions with other molecules.

Exploration of Preferred Conformational States of the Benzyl Moiety and Pyrazole Ring

Computational studies on similar N-benzyl-substituted heterocyclic compounds suggest that the most stable conformation often involves the benzyl ring being twisted out of the plane of the heterocyclic ring to minimize steric clashes between the ortho-protons of the benzyl group and the substituents on the pyrazole ring. In the case of this compound, the chloro and nitro groups at positions 4 and 3, respectively, would sterically interact with the benzyl group, influencing its preferred orientation.

Dynamic Behavior and Intramolecular Interactions

Molecular dynamics simulations, while not specifically reported for this compound in the available literature, would provide valuable information on its dynamic behavior. Such simulations could reveal the flexibility of the molecule, including the rotational dynamics of the benzyl group and the vibrational modes of the pyrazole ring and its substituents.

Potential intramolecular interactions that could influence the dynamic behavior include weak hydrogen bonds between the hydrogen atoms of the benzyl group and the nitro or chloro substituents, although these are likely to be weak. The electronic interactions between the π-systems of the phenyl and pyrazole rings could also play a role in stabilizing certain conformations.

Structure-Property Relationship Studies (Focusing on Chemical Properties)

The chemical properties of this compound are intrinsically linked to its molecular structure, particularly the nature and position of its substituents.

Influence of Substituents (Benzyl, Chloro, Nitro) on Electronic Properties and Reactivity

The electronic properties and reactivity of the pyrazole ring are significantly modulated by the attached benzyl, chloro, and nitro groups.

Benzyl Group: The benzyl group at the N1 position is primarily an electron-donating group through inductive effects, which can increase the electron density of the pyrazole ring. However, its aromatic nature also allows for potential π-stacking interactions. The presence of a substituent on the N1 nitrogen directs the regioselectivity of further reactions. For instance, in electrophilic substitution reactions of 1-phenylpyrazole, the conditions can be tuned to favor substitution on either the pyrazole ring or the phenyl ring. cdnsciencepub.com

Nitro Group: The nitro group at the C3 position is a strong electron-withdrawing group through both inductive and resonance effects. This significantly reduces the electron density of the pyrazole ring, making it more susceptible to nucleophilic attack, particularly at the carbon atoms of the ring. uni-muenchen.de The strong electron-withdrawing nature of nitro groups leads to electron-poor pyrazole moieties. uni-muenchen.de The presence of nitro groups on the pyrazole ring generally increases the acidity of any N-H protons, though this is not directly applicable to the N-substituted this compound. mdpi.com

The combination of these substituents creates a complex electronic landscape on the pyrazole ring, influencing its reactivity in various chemical transformations. The electron-poor nature of the nitropyrazole ring makes it a target for nucleophiles. uni-muenchen.de

Tautomerism and Isomerism in Related Nitropyrazoles

While this compound itself does not exhibit annular tautomerism due to the N1-substitution, understanding tautomerism in related pyrazoles is crucial for comprehending their reactivity and potential isomeric forms. Pyrazoles can exist in different tautomeric forms, which can influence their chemical and biological properties. researchgate.netnih.gov

In unsubstituted or N-H pyrazoles, annular tautomerism involves the migration of a proton between the two nitrogen atoms of the ring. nih.gov The equilibrium between these tautomers is influenced by the nature and position of substituents, the solvent, and temperature. mdpi.comfu-berlin.de For instance, electron-donating groups tend to favor the tautomer where the N-H group is adjacent to the substituent, while electron-withdrawing groups favor the opposite arrangement. researchgate.netnih.gov

In the context of nitropyrazoles, the position of the nitro group can significantly influence which tautomer is more stable. For example, in 3(5)-nitropyrazole, the equilibrium generally favors the 3-nitro tautomer. nih.gov The study of "fixed" derivatives, where a methyl group replaces the tautomeric proton, is a common method to investigate the properties of individual tautomers. mdpi.com

Applications in Advanced Organic Synthesis and Materials Science

1-Benzyl-4-chloro-3-nitropyrazole as a Versatile Synthetic Building Block

The combination of a halogen, a nitro group, and a stable N-benzyl protecting group on the pyrazole (B372694) core positions this compound as a versatile intermediate for creating a variety of more complex molecules.

The chloro group at the 4-position and the nitro group at the 3-position of the pyrazole ring are amenable to various chemical transformations, enabling the synthesis of a wide array of polysubstituted pyrazoles. nih.govcapes.gov.br The chlorine atom can be displaced by nucleophiles, and the nitro group can be reduced to an amino group, which can then be further functionalized. This dual reactivity allows for the sequential or simultaneous introduction of different substituents onto the pyrazole core.

For instance, the reduction of the nitro group would yield 1-benzyl-4-chloro-5-aminopyrazole, a trifunctional building block. The amino group could then be acylated, alkylated, or used in cyclocondensation reactions. Subsequently, the chloro group could be subjected to cross-coupling reactions to introduce aryl, alkyl, or other moieties at the 4-position. The benzyl (B1604629) group at the N1 position serves as a stable protecting group throughout these transformations but can be removed under specific conditions if the free NH-pyrazole is desired.

The pyrazole ring itself can also be a precursor to dihydropyrazoles, also known as pyrazolines, which are five-membered heterocyclic compounds with one double bond and two adjacent nitrogen atoms. nih.gov While specific reactions starting from this compound to form dihydropyrazoles are not detailed in the literature, general methods often involve the reaction of α,β-unsaturated carbonyl compounds with hydrazines. nih.gov

Table 1: Potential Transformations of this compound to Polysubstituted Pyrazoles

| Reagent/Condition | Transformation | Product Class |

| Fe/HCl or SnCl₂/HCl | Reduction of nitro group | 1-Benzyl-4-chloro-3-aminopyrazole |

| Nu-H (e.g., R-OH, R-SH, R₂-NH) | Nucleophilic aromatic substitution of chlorine | 1-Benzyl-4-substituted-3-nitropyrazoles |

| Pd catalyst, boronic acid | Suzuki cross-coupling at the chloro position | 1-Benzyl-4-aryl-3-nitropyrazoles |

| Hydrazine (B178648) hydrate | Potential for further heterocyclization | Fused pyrazole systems |

This table represents potential reactions based on the general chemistry of substituted pyrazoles and is not based on experimentally verified reactions of this compound.

The functional groups on this compound make it a suitable starting material for the synthesis of fused heterocyclic systems, where the pyrazole ring is annulated with another ring. For example, the corresponding 3-amino-4-chloro derivative could undergo cyclocondensation reactions with various bifunctional reagents to form pyrazolo[3,4-d]pyrimidines or other fused systems. These fused heterocycles are of significant interest in medicinal chemistry due to their structural analogy to endogenous purines. nih.gov

In the field of drug discovery, the generation of chemical libraries containing a large number of diverse compounds is crucial for identifying new therapeutic agents. The concept of diversity-oriented synthesis aims to create structurally complex and diverse molecules from simple starting materials. Due to its multiple functionalization points, this compound could serve as a scaffold in the combinatorial synthesis of pyrazole-based chemical libraries. By systematically varying the substituents at the 3- and 4-positions, a large number of distinct compounds can be generated for high-throughput screening.

Development of Pyrazole-Based Energetic Materials Precursors

Nitropyrazoles are a well-established class of energetic materials due to their high nitrogen content, high density, and thermal stability. nih.govnih.gov The presence of the nitro group and the pyrazole core in this compound suggests its potential as a precursor for new energetic materials. rsc.orgrsc.org

The design of High Energy Density Materials (HEDMs) often focuses on maximizing the heat of formation, density, and oxygen balance, while minimizing sensitivity to impact and friction. nih.gov Key design principles for pyrazole-based HEDMs include:

Increasing Nitrogen Content: A higher nitrogen content generally leads to a higher heat of formation and the generation of N₂ gas upon decomposition, which is environmentally benign.

Introducing Nitro Groups: Nitro groups are excellent explosophores that increase the energy content and density of the molecule.

Controlling Oxygen Balance: The oxygen balance is a measure of the degree to which an explosive can be oxidized. An optimal oxygen balance is crucial for achieving maximum energy release.

Enhancing Thermal Stability: The inherent stability of the aromatic pyrazole ring contributes to the thermal stability of the resulting energetic materials. nih.gov

Starting from this compound, more potent energetic materials could be synthesized by introducing additional nitro groups or other energetic moieties. For example, nitration of the benzyl group or displacement of the chloro group with an azide (B81097) functionality would increase the nitrogen content and energy of the molecule. nih.gov The stability of these energetic derivatives would be a critical factor to investigate, as highly energetic compounds can be dangerously unstable. Thermal stability is often assessed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Table 2: Potential Energetic Derivatives from this compound

| Derivative | Potential Synthetic Route | Key Energetic Feature |

| 1-(Nitrobenzyl)-4-chloro-3-nitropyrazole | Nitration of the benzyl ring | Increased nitro group count |

| 1-Benzyl-4-azido-3-nitropyrazole | Nucleophilic substitution of chlorine with azide | High nitrogen content from the azido (B1232118) group |

| 1-Benzyl-3,4-dinitropyrazole | Nucleophilic substitution of chlorine with a nitro group | Increased nitro group count |

This table outlines hypothetical energetic derivatives and is not based on documented synthesis and stability studies of these specific compounds.

Contributions to Advanced Materials Science through Chemical Modification

The compound this compound serves as a highly versatile precursor in the field of advanced materials science. Its unique structural arrangement, featuring reactive chloro and nitro groups alongside a stabilizing benzyl substituent, allows for a wide range of chemical modifications. These modifications are instrumental in the development of novel functional materials with tailored optical, electronic, and thermal properties. The pyrazole core itself is a significant structural element in the creation of new materials, including polymers and dyes. mdpi.com

The primary routes for modification of this compound involve nucleophilic substitution reactions. The electron-withdrawing nature of the nitro group at the C3 position and the pyrazole ring itself activates the chlorine atom at the C4 position, making it a prime site for substitution. This allows for the introduction of various functional groups, fundamentally altering the molecule's properties to create new materials.

Development of Nonlinear Optical (NLO) Materials:

One of the most promising applications of chemically modified this compound is in the creation of organic nonlinear optical (NLO) materials. nih.govipme.ru NLO materials are crucial for modern optoelectronic technologies, including optical data storage, signal processing, and frequency conversion. ipme.ruidstch.com The effectiveness of an organic NLO material is often dependent on having a molecule with a strong donor-acceptor (D-π-A) structure.

By substituting the 4-chloro group with a potent electron-donating group (such as an amino or alkoxy group), this compound can be transformed into a classic D-π-A chromophore. In this new molecule, the newly introduced donor group and the existing electron-accepting nitro group create a significant intramolecular charge transfer (ICT) system, which is a key requirement for high NLO activity. nih.gov The pyrazole ring acts as an efficient π-conjugated bridge facilitating this charge transfer. The resulting materials can exhibit large second-order hyperpolarizability (β) values, making them candidates for applications like second-harmonic generation (SHG). ipme.rusamaterials.com

Synthesis of Advanced Dyes and Pigments:

The structural backbone of this compound is also a valuable scaffold for synthesizing advanced functional dyes. google.comresearchgate.net The reactivity of the 4-chloro position allows for the attachment of various chromophoric and auxochromic groups. For instance, coupling reactions can be employed to link the pyrazole core to other aromatic or heterocyclic systems, extending the π-conjugation and shifting the absorption and emission spectra of the molecule.

This strategy can be used to create:

Azo Dyes: By transforming the nitro group into an amino group, followed by diazotization and coupling, a range of azo dyes with high molar absorptivity can be synthesized. researchgate.netnih.gov The final color and properties can be fine-tuned by the choice of the coupling partner.

Fluorescent Dyes: Substitution of the chloro group with fluorogenic moieties can lead to the development of novel fluorescent probes. The inherent photoluminescence of some pyrazole derivatives can be enhanced and tuned through such modifications. researchgate.net

The benzyl group at the N1 position contributes to the solubility of these dyes in organic solvents and polymer matrices, which is advantageous for their application in inks, coatings, and doped polymers. google.com

Creation of Functional Polymers:

The this compound scaffold can be incorporated into polymer chains to create advanced functional materials. This can be achieved by modifying the precursor to introduce polymerizable groups. For example, the benzyl group could be replaced with a vinylbenzyl or an acryloyl-containing group, allowing the molecule to act as a monomer in polymerization reactions.

Alternatively, the chloro group can be substituted with a diol or diamine, creating a monomer suitable for condensation polymerization with appropriate comonomers. The resulting polymers would have the electronically active nitropyrazole unit as a pendant group, imparting specific properties to the bulk material, such as:

High refractive index

Enhanced thermal stability

Specific optical absorption characteristics

The following table summarizes the key chemical modifications of this compound and their impact on the properties of the resulting materials.

| Modification Site | Reactant/Functional Group Introduced | Resulting Material Class | Key Property Enhancement | Potential Application |

| C4-Chloro | Amines, Alkoxides (Electron Donors) | NLO Chromophores | High second-order hyperpolarizability (β) | Optical switching, Frequency conversion |

| C3-Nitro (after reduction to amine) | Diazonium Salts | Azo Dyes | Tunable color, High molar absorptivity | Inks, Textiles, Coatings |

| C4-Chloro | Fluorogenic Moieties | Fluorescent Dyes | Tunable fluorescence emission | Fluorescent probes, Bio-imaging |

| N1-Benzyl (replacement) | Vinyl or Acryloyl Groups | Functional Monomers | Polymerizability | Synthesis of specialty polymers |

| C4-Chloro | Diols, Diamines | Condensation Monomers | Incorporation into polymer backbone | High refractive index polymers, Thermal-resistant materials |

The strategic chemical modification of this compound provides a powerful platform for designing and synthesizing a new generation of advanced materials with precisely controlled functionalities.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes for Derivatives

Future synthetic research will likely focus on the development of more efficient, environmentally friendly, and sustainable methods for the synthesis of 1-Benzyl-4-chloro-3-nitropyrazole and its derivatives. Current synthetic strategies for substituted pyrazoles often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Green chemistry principles will be central to the development of new synthetic pathways.

Key areas of exploration could include:

One-Pot, Multi-Component Reactions: Designing reactions where multiple starting materials react in a single vessel to form the desired pyrazole (B372694) derivative would enhance efficiency and reduce waste.

Catalytic Methods: The use of novel catalysts, including metal-based, organocatalysts, and biocatalysts, could lead to milder reaction conditions, higher yields, and improved selectivity.

Alternative Energy Sources: Microwave-assisted and ultrasound-promoted synthesis are promising areas that can significantly reduce reaction times and energy consumption.

Renewable Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents will be a key aspect of sustainable synthesis.

A hypothetical sustainable synthetic approach could involve a catalyzed cycloaddition reaction, as outlined in the table below.

| Step | Reaction Type | Reactants | Catalyst | Solvent | Conditions |

| 1 | Cycloaddition | Benzylhydrazine (B1204620), a chlorinated dicarbonyl compound | A recyclable solid acid catalyst | Ethanol | Microwave irradiation, 80°C |

| 2 | Nitration | The resulting 1-benzyl-4-chloropyrazole | A solid-supported nitrating agent | Acetic Acid | Room Temperature |

This table illustrates a potential green synthetic route that minimizes the use of hazardous materials and energy.

Investigation of Unexplored Reactivity Patterns and Derivatization Opportunities

The reactivity of this compound is dictated by the interplay of its functional groups: the benzyl (B1604629) group at the N1 position, the chloro group at C4, and the nitro group at C3. Future research will likely focus on leveraging these groups to create a diverse library of new compounds with potentially interesting properties.

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group is expected to activate the chloro group at the C4 position towards nucleophilic aromatic substitution (SNAr). This would allow for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, to generate novel 4-substituted pyrazole derivatives.

Reduction of the Nitro Group: The nitro group at the C3 position can be reduced to an amino group, which can then be further functionalized. This opens up possibilities for the synthesis of pyrazoles with diverse substituents at this position, which could be valuable for applications in medicinal chemistry and materials science.

Cross-Coupling Reactions: The chloro group at C4 could potentially participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon bonds and the synthesis of more complex molecular architectures.

Modification of the Benzyl Group: The benzyl group can be modified through reactions on the phenyl ring, such as electrophilic aromatic substitution, or through cleavage of the benzyl-nitrogen bond to allow for the introduction of different N-substituents.

The following table summarizes potential derivatization reactions:

| Position | Reaction Type | Reagent | Potential Product |

| C4 | Nucleophilic Aromatic Substitution | R-NH₂ | 1-Benzyl-4-(alkyl/aryl)amino-3-nitropyrazole |

| C3 | Reduction | H₂, Pd/C | 1-Benzyl-4-chloro-3-aminopyrazole |

| C4 | Suzuki Coupling | Arylboronic acid, Pd catalyst | 1-Benzyl-4-aryl-3-nitropyrazole |

| N1 | Debenzylation | Strong acid or hydrogenation | 4-Chloro-3-nitropyrazole |

Advanced Computational Modeling for Predictive Synthesis and Property Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, guiding experimental efforts. Density Functional Theory (DFT) is a particularly valuable method for these investigations.

Future computational studies could focus on:

Predicting Reactivity: DFT calculations can be used to model the transition states of potential reactions, allowing for the prediction of reaction pathways and the regioselectivity of substitutions. This can help in designing more efficient synthetic routes.

Designing Novel Derivatives: By computationally screening virtual libraries of derivatives, researchers can identify candidates with desired electronic, optical, or biological properties before embarking on their synthesis. For example, the effect of different substituents on the HOMO-LUMO gap can be calculated to predict electronic properties.

Understanding Spectroscopic Data: Computational methods can be used to simulate spectroscopic data (e.g., NMR, IR, UV-Vis), aiding in the characterization of newly synthesized compounds.

A data table illustrating the type of information that can be obtained from DFT calculations is shown below:

| Property | Computational Method | Predicted Information |

| Molecular Geometry | DFT (e.g., B3LYP/6-31G*) | Bond lengths, bond angles, dihedral angles |

| Electronic Properties | DFT | HOMO-LUMO gap, dipole moment, electrostatic potential |

| Reactivity Indices | DFT | Fukui functions, local softness to predict sites for nucleophilic/electrophilic attack |

| Spectroscopic Data | TD-DFT, GIAO | UV-Vis absorption spectra, NMR chemical shifts |

Integration into Supramolecular Chemistry and Advanced Self-Assembly Systems

The functional groups on this compound make it an interesting building block for supramolecular chemistry and the design of self-assembling systems. The pyrazole ring itself can participate in hydrogen bonding and π-π stacking interactions.

Future research in this area could explore:

Crystal Engineering: The chloro and nitro groups can act as halogen and hydrogen bond acceptors, respectively, while the aromatic rings of the pyrazole and benzyl groups can engage in π-π stacking. By understanding and controlling these non-covalent interactions, it may be possible to design crystalline materials with specific architectures and properties.

Self-Assembled Monolayers (SAMs): Derivatives of this compound could be designed to form self-assembled monolayers on various surfaces, potentially leading to applications in electronics, sensors, or as anti-corrosion coatings.

Liquid Crystals: By incorporating long alkyl chains or other mesogenic groups, it may be possible to create liquid crystalline materials based on this pyrazole scaffold.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring can coordinate to metal ions. Functionalized derivatives could be used as ligands to construct coordination polymers or MOFs with interesting porous, catalytic, or magnetic properties.

The potential non-covalent interactions that could drive self-assembly are summarized in the table below:

| Interaction Type | Participating Functional Groups | Potential Supramolecular Structure |

| Hydrogen Bonding | Nitro group (acceptor), C-H donors | Chains, sheets |

| Halogen Bonding | Chloro group (acceptor) | Dimers, extended networks |

| π-π Stacking | Pyrazole ring, Benzyl ring | Stacked columns |

| Dipole-Dipole | Nitro group, Chloro group | Ordered assemblies |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzyl-4-chloro-3-nitropyrazole, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted benzaldehyde derivatives and heterocyclic precursors. For example, refluxing 4-amino-triazole derivatives with benzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours yields intermediates, followed by chlorination and nitration steps . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of reactants), solvent polarity (absolute ethanol vs. dioxane), and reaction time. Monitoring via TLC (e.g., Rf 0.6 in ACN:MeOH 1:1) ensures intermediate purity .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups like nitro (1333–1512 cm⁻¹ for C-NO₂) and aromatic C-H (3120 cm⁻¹) .

- NMR : ¹H NMR (CDCl₃) detects aromatic protons (δ 6.4–8.33 ppm) and NH groups (δ 4.11 ppm). ¹³C NMR confirms nitropyrazole ring connectivity .

- Mass Spectrometry : FABMS (m/z 482.90) validates molecular weight and fragmentation patterns .

Q. What analytical methods are critical for assessing purity and stability of this compound?

- Methodological Answer :

- HPLC/GC-MS : Quantify impurities using reverse-phase columns (C18) with UV detection at λ = 254 nm .

- Melting Point Analysis : Sharp melting points (e.g., 340–342°C) indicate purity; deviations suggest byproducts .

- Stability Testing : Store in inert atmospheres (N₂) at –20°C to prevent nitro group degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example:

- Tautomeric Equilibria : Use variable-temperature NMR to observe shifts in NH proton signals .

- Solvent Polarity : Compare ¹H NMR in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding impacts on chemical shifts .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., chloro vs. nitro positioning) via single-crystal diffraction .

Q. What strategies improve the regioselectivity of nitration in pyrazole derivatives?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., benzyl) to favor nitration at the 3-position.

- Acid Catalysis : Nitration with HNO₃/H₂SO₄ at 0–5°C minimizes over-nitration .

- Computational Modeling : DFT calculations predict electrophilic aromatic substitution sites based on frontier molecular orbitals .

Q. How can biological activity assays be designed to evaluate this compound’s pharmacological potential?

- Methodological Answer :

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC ≤ 50 µg/mL) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for kinase inhibitors) quantify affinity (Kᵢ values) .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining yield?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.